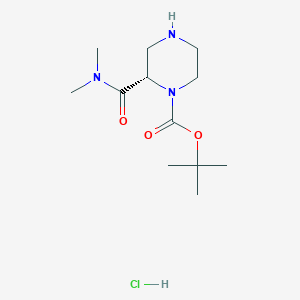
(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
Descripción general
Descripción
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . This is one of the reasons why piperazine based compounds are gaining prominence in today’s research .
Synthesis Analysis
Piperazine-based compounds can be synthesized through various methods. One method involves the reaction of carbonates with amines to form the corresponding carbamates . Another method employs the reaction of isobutylene carbonate and certain 1-substituted piperazine compounds .Molecular Structure Analysis
The molecular structure of piperazine-based compounds can be analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method .Chemical Reactions Analysis
Piperazine-based compounds can undergo various chemical reactions. For instance, substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine-based compounds can be analyzed using various techniques. For instance, the HOMO-LUMO energy gap, electronic properties, nonlinear optical properties, and thermodynamic properties can be investigated .Aplicaciones Científicas De Investigación
Antidepressants and Antipsychotics
Piperazine nucleus is found in many marketed drugs in the realm of antidepressants (amoxapine), antipsychotics (bifeprunox) . The piperazine moiety is often found in drugs or in bioactive molecules .
Antihistamines
Piperazine derivatives are used in antihistamines such as cyclizine and oxatomide .
Antifungals and Antibiotics
Piperazine compounds are also used in antifungals (itraconazole) and antibiotics (ciprofloxacin) .
Anticancer, Antimicrobial, and Antioxidant Properties
Piperazine ring-based compounds find their application in biological systems with anticancer, antimicrobial, and antioxidant properties .
Catalysis and Metal Organic Frameworks (MOFs)
Piperazine derivatives have been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
Synthesis of Piperazine-Based Ligands and Metal Complexes
Piperazine derivatives and their metal complexes have diverse applications. They are used in the synthesis of piperazine-based ligands and metal complexes .
Piperazine-Containing Drugs
The piperazine moiety is often found in drugs approved by the Food and Drug Administration (FDA). It is used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Antimicrobial Polymers
Poly(guanylurea)–piperazine (PGU–P) and poly(-guanylurea) –ethylenediamines (PGU–E) were synthesized by reacting piperazine with a monomer containing tert-butyloxycarbonyl (Boc)-protected guanidine groups at the end of short ethylene oxide side chains .
Mecanismo De Acción
Target of Action
It’s known that piperazine-based compounds are often found in drugs or bioactive molecules . They are used in various therapeutic classes, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Piperazine derivatives are known for their versatile binding possibilities with metal ions . They can interact with their targets and induce changes in the biological system. The exact nature of these interactions and the resulting changes would depend on the specific targets and the therapeutic class of the compound.
Biochemical Pathways
Piperazine-based compounds are known to have diverse applications in biological systems, exhibiting properties such as antihistamine, anticancer, antimicrobial, and antioxidant . These properties suggest that the compound could affect a variety of biochemical pathways, with downstream effects varying based on the specific pathways and targets involved.
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound could have favorable ADME properties, potentially enhancing its bioavailability.
Result of Action
Piperazine-based compounds are known to have diverse biological effects, including antihistamine, anticancer, antimicrobial, and antioxidant properties . This suggests that the compound could have a variety of molecular and cellular effects, depending on its specific targets and mode of action.
Safety and Hazards
Direcciones Futuras
Piperazine-based compounds are gaining prominence in today’s research due to their versatile properties and potential applications in various fields. They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLBCRUJZYOOS-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662703 | |
| Record name | tert-Butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride | |
CAS RN |
1217706-03-0 | |
| Record name | tert-Butyl (2S)-2-(dimethylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



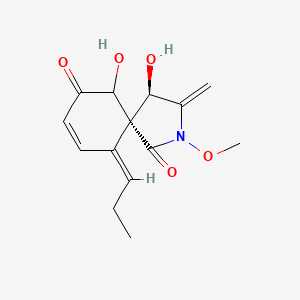

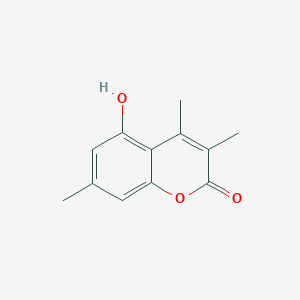
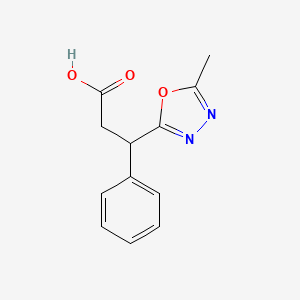
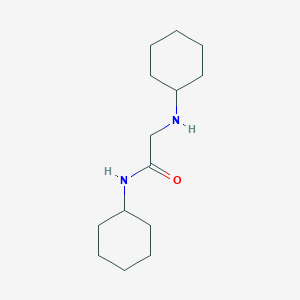
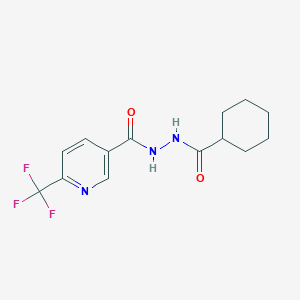
![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)

![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)


![Benzoic acid, 4-[(phenylamino)methyl]-](/img/structure/B3059668.png)
![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B3059669.png)
![Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059672.png)